dCeMM1: A Technical Guide to a Novel RBM39 Molecular Glue Degrader
dCeMM1: A Technical Guide to a Novel RBM39 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM1 is a small molecule that functions as a "molecular glue" degrader, a novel therapeutic modality with the potential to target previously "undruggable" proteins.[1][2] Specifically, dCeMM1 induces the degradation of the RNA-binding protein RBM39.[3][4] This is achieved by redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex CRL4-DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] The discovery of dCeMM1 was the result of a rational screening approach designed to identify compounds dependent on active E3 ligases for their cytotoxic effects.[6][7] This technical guide provides an in-depth overview of dCeMM1's mechanism of action, experimental protocols for its characterization, and key quantitative data.
Mechanism of Action: The CRL4-DCAF15 Pathway
dCeMM1 functions by neosubstrate recognition, effectively "gluing" RBM39 to the substrate receptor DCAF15 of the CRL4 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The core components of this pathway include Cullin 4 (CUL4), DDB1, DCAF15, and the ubiquitin-conjugating enzyme UBE2M.[5] The activity of the CRL complex is dependent on neddylation, a post-translational modification essential for its function.[5]
Below is a diagram illustrating the signaling pathway of dCeMM1-induced RBM39 degradation.
Caption: dCeMM1-induced RBM39 degradation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for dCeMM1's activity in various cell lines.
| Parameter | Cell Line | Genotype | Value | Reference |
| EC50 | KBM7 | Wild-Type | 3 µM | [3][5] |
| KBM7 | UBE2M mutant | 8 µM | [3][5] | |
| HCT116 | Wild-Type | 6.5 µM | [1] | |
| HCT116 | UBE2M mutant | 12.2 µM | [1] | |
| DC50 | SH-SY5Y | Wild-Type | 0.8 µM | [8] |
EC50: Half-maximal effective concentration for cell growth inhibition after 3 days of treatment. DC50: Half-maximal degradation concentration of RBM39.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize dCeMM1 are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic or cytostatic effects of dCeMM1.
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Cell Seeding: Seed KBM7 or HCT116 cells (both wild-type and mutant clones) in 96-well plates at a density of 50,000 cells/mL.[5]
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Compound Treatment: Treat the cells with a serial dilution of dCeMM1 (e.g., 0-100 µM) or DMSO as a vehicle control, in triplicate.[3][5]
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Viability Assessment: Measure cell viability using a commercially available ATP-based luminescence assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.[5]
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Data Analysis: Normalize the luminescence readings to the DMSO control and calculate EC50 values using a suitable curve-fitting software.[5]
Quantitative Proteomics
This protocol is employed to identify and quantify the proteins degraded upon dCeMM1 treatment.
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Cell Treatment: Treat KBM7 cells with dCeMM1 (25 µM) or DMSO for 5 and 12 hours.[5]
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Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
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Isobaric Tagging: Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
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LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between dCeMM1-treated and DMSO-treated samples to identify significantly downregulated proteins.[5] A general overview of a quantitative proteomics workflow is available.[9]
CRL-focused CRISPR Resistance Screen
This genetic screen is used to identify the specific E3 ligase components required for dCeMM1's activity.
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gRNA Library Transduction: Transduce Cas9-expressing KBM7 cells with a custom-designed sgRNA library targeting all known Cullin-RING ligases (CRLs) and their regulators.[5]
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Cell Selection: Select the transduced cells using an appropriate antibiotic (e.g., puromycin).[5]
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Drug Treatment: Treat the selected cell population with dCeMM1 at a concentration of 4 times the EC50 (9 µM) or with DMSO as a control.[5]
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Cell Culture and Genomic DNA Extraction: Culture the cells for an extended period (e.g., 14 days), periodically re-seeding them with fresh drug.[1] Extract genomic DNA from the surviving cell populations.
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Sequencing and Data Analysis: Amplify and sequence the sgRNA-encoding regions from the genomic DNA. Analyze the sequencing data to identify sgRNAs that are enriched in the dCeMM1-treated population compared to the DMSO control. Genes targeted by these enriched sgRNAs are considered essential for dCeMM1's mechanism of action.[5]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the discovery and characterization of dCeMM1.
Caption: Workflow for the discovery and characterization of dCeMM1.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.org [phys.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
